The synthesis of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves several synthetic routes that include cyclization reactions of appropriate precursors.
The molecular structure of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline features a fused bicyclic system:
Property | Value |
---|---|
Molecular Weight | 246.33 g/mol |
Canonical SMILES | CC1=C2C(=C(C=C1)C)N=C3CCCCCC3=C2 |
InChI Key | CSANWHVDIQWLEU-UHFFFAOYSA-N |
This structural configuration allows for various interactions with biological targets .
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline can participate in several types of chemical reactions:
Typical reaction conditions involve controlled temperatures and the presence of solvents and catalysts tailored to achieve specific products efficiently .
The mechanism of action for compounds like 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline often involves interactions with biological receptors or enzymes:
The physical and chemical properties of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline are crucial for understanding its behavior in different environments:
Property | Value |
---|---|
Melting Point | Not extensively documented; varies by derivative |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Generally stable under ambient conditions but sensitive to strong oxidizing agents |
These properties are essential for predicting the compound's reactivity and potential applications in various fields .
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several promising applications across different scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2